3-Methyl-3-phenylpiperidine;hydrochloride
Description
Ubiquity and Significance of the Piperidine (B6355638) Heterocycle in Bioactive Molecules
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of profound importance in the realm of bioactive molecules. Its prevalence is evident across a wide spectrum of natural products and synthetic pharmaceuticals. This ubiquity is not coincidental but rather a consequence of the favorable physicochemical properties imparted by the piperidine scaffold. The nitrogen atom can act as a proton acceptor, influencing the compound's solubility and ability to interact with biological targets. Furthermore, the saturated, chair-like conformation of the piperidine ring provides a three-dimensional architecture that can be strategically functionalized to achieve precise spatial arrangements of substituents, which is crucial for specific receptor binding.
The versatility of the piperidine nucleus is showcased in a diverse array of therapeutic classes, including analgesics, antipsychotics, antihistamines, and antiarrhythmics. This structural framework is a key component in numerous clinically significant drugs, underscoring its enduring value in medicinal chemistry.
Historical Context of Phenylpiperidine Derivatives in Structure-Activity Investigations
The journey of phenylpiperidine derivatives in medicinal chemistry is deeply intertwined with the search for potent analgesics. A pivotal moment in this history was the synthesis of meperidine in the late 1930s, a 4-phenylpiperidine (B165713) derivative that exhibited morphine-like analgesic properties. This discovery opened a new chapter in pain management and simultaneously established the 4-phenylpiperidine scaffold as a critical pharmacophore for opioid receptor modulation. painphysicianjournal.com
Following the advent of meperidine, extensive structure-activity relationship (SAR) studies were undertaken to explore the structural requirements for analgesic activity within this chemical class. researchgate.net These investigations systematically modified the phenylpiperidine core, leading to the development of highly potent opioids such as fentanyl and its analogs. painphysicianjournal.com These studies revealed critical insights into how substitutions on the piperidine ring and the nitrogen atom influence receptor affinity and intrinsic activity. For instance, the orientation of the phenyl group and the nature of the N-substituent were found to be key determinants of analgesic potency. The exploration of these derivatives not only yielded new drugs but also significantly advanced the understanding of opioid receptor pharmacology.
Contemporary Research Trajectories for 3-Methyl-3-phenylpiperidine (B1620312);hydrochloride and Related Analogs
Research into phenylpiperidine derivatives continues to evolve, with a focus on refining pharmacological profiles and exploring new therapeutic applications. The study of 3-alkyl-3-phenylpiperidine derivatives, including 3-Methyl-3-phenylpiperidine, has been a notable area of investigation, particularly in the context of analgesia. nih.gov Early work in this area demonstrated that the introduction of a methyl group at the 3-position of the piperidine ring could significantly influence analgesic activity.
The stereochemistry of these compounds has been shown to be a critical factor in their biological effects. The relative orientation of the 3-methyl and 4-phenyl groups (cis or trans) can dramatically alter the analgesic potency of these derivatives. nih.govnih.gov For instance, in related fentanyl analogs, a cis-relationship between the 3-methyl and 4-anilido groups has been associated with higher analgesic activity. drugbank.comnih.gov
Contemporary research continues to build on this foundation, exploring the synthesis and pharmacological properties of novel 3-methyl-3-phenylpiperidine analogs. These studies aim to develop compounds with improved therapeutic indices, potentially separating desired analgesic effects from unwanted side effects. The hydrochloride salt of 3-Methyl-3-phenylpiperidine is often utilized in research due to its increased water solubility and stability, facilitating its use in biological assays.
Table 1: Chemical and Physical Properties of 3-Methyl-3-phenylpiperidine
| Property | Value |
| CAS Number | 19735-13-8 |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
Data sourced from Alfa Aesar. alfa-chemistry.com
Table 2: Analgesic Activity of Selected 3-Alkyl-3-phenylpiperidine Derivatives
| Compound | Alkyl Group (R) | Analgesic Potency (Relative to Meperidine) |
| 1 | Methyl | 1.5 |
| 2 | Ethyl | 2.0 |
| 3 | n-Propyl | 0.5 |
This table presents a summary of findings from early studies on 3-alkyl-3-phenylpiperidine derivatives, highlighting the impact of the alkyl substituent on analgesic activity.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyl-3-phenylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFITMXHPZQMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the 3 Methyl 3 Phenylpiperidine Scaffold
Strategic Approaches to the Core Piperidine (B6355638) Ring Formation
The construction of the piperidine ring is the foundational challenge in synthesizing 3-methyl-3-phenylpiperidine (B1620312). Various strategic approaches have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.
Reductive Amination and Related Annulation Strategies
Reductive amination is a robust and widely utilized method for forming C-N bonds and can be adapted for the synthesis of piperidine rings. harvard.edumasterorganicchemistry.com This strategy typically involves the reaction of a dicarbonyl compound with an amine, where the initially formed imine or enamine undergoes intramolecular cyclization and subsequent reduction. For the synthesis of a 3,3-disubstituted piperidine, a suitable 1,5-dicarbonyl precursor bearing the methyl and phenyl groups at the 3-position would be required. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. harvard.edu
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl groups. masterorganicchemistry.comnih.gov While direct application to 3-methyl-3-phenyl-1,5-dicarbonyl precursors is not extensively detailed, the methodology's reliability makes it a viable synthetic design. Annulation strategies, such as the [5+1] approach, also offer a pathway to the piperidine core, though they are more commonly applied for simpler substitution patterns.
Cyclization Reactions Utilizing Alkene and Amine Precursors
Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring. One such approach involves the cyclization of aminonitriles, which can be formed and then cyclized in the presence of a reducing agent like DIBAL-H. mdpi.com Another strategy is radical-mediated cyclization, where a nitrogen-centered radical can initiate a ring-closing reaction onto a suitably positioned alkene or other radical acceptor. mdpi.com
Furthermore, the oxidative amination of non-activated alkenes, catalyzed by transition metals like gold(I) or palladium, represents a modern approach to forming substituted piperidines. mdpi.com This method involves the difunctionalization of a double bond, simultaneously forming the N-heterocycle. For the synthesis of 3-methyl-3-phenylpiperidine, this would necessitate a precursor containing an amine and a strategically placed alkene that, upon cyclization, establishes the desired substitution pattern.
Grignard-Based Syntheses and Subsequent Transformations
Grignard-based syntheses offer a direct and effective route to introduce the phenyl group at the C3 position of a piperidine precursor. A well-documented strategy begins with an N-protected 3-piperidone. google.com This ketone undergoes a nucleophilic addition reaction with a phenyl magnesium halide (a Grignard reagent), such as phenylmagnesium bromide, to yield a tertiary alcohol, N-protected 3-hydroxy-3-phenylpiperidine. google.compearson.com
To achieve the final 3-phenylpiperidine (B1330008) scaffold, the tertiary hydroxyl group must be removed. This is typically accomplished through a two-step sequence:
Elimination Reaction: The alcohol is dehydrated under acidic conditions to form a mixture of tetrahydropyridine (B1245486) isomers where the double bond is located either inside or outside the ring. google.com
Hydrogenation: The resulting unsaturated intermediates are then hydrogenated to saturate the ring, yielding the N-protected 3-phenylpiperidine. google.com
To synthesize the target compound, 3-methyl-3-phenylpiperidine, this strategy could be adapted by reacting N-protected 3-phenylpiperidone with a methyl Grignard reagent (e.g., methylmagnesium iodide). Alternatively, starting with N-protected 3-methylpiperidone and reacting it with a phenyl Grignard reagent would also lead to a tertiary alcohol intermediate, which could then be deoxygenated. A related synthesis reported in the literature involves the reduction of a 4-methyl-5-phenylpiperidone with sodium in butanol to yield 4-methyl-3-phenylpiperidine. lookchem.com
Transition Metal-Catalyzed Hydroboration and Hydrogenation Cascades
Transition metal catalysis provides efficient and often stereoselective pathways to the piperidine scaffold. A primary strategy involves the hydrogenation of substituted pyridine (B92270) precursors. nih.gov Catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are commonly employed under hydrogen pressure to reduce the aromatic pyridine ring to a piperidine. nih.govwhiterose.ac.uk This method often proceeds with high diastereoselectivity, typically favoring the formation of cis-isomers when multiple substituents are present on the ring. nih.gov
A more advanced cascade process involves the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org In this approach, a 1,2-dihydropyridine intermediate reacts with an arylboronic acid in the presence of a chiral rhodium catalyst. This forms a 3-aryl-tetrahydropyridine with high enantioselectivity. acs.org A subsequent hydrogenation step, often using a catalyst like Pd/C, reduces the remaining double bond to afford the final enantioenriched 3-arylpiperidine. acs.org This cascade combines ring functionalization and reduction in a highly controlled manner.
Stereoselective Synthesis and Chiral Resolution of 3-Methyl-3-phenylpiperidine Enantiomers
Controlling the stereochemistry at the C3 quaternary center is a critical aspect of synthesizing 3-methyl-3-phenylpiperidine. This can be achieved either through stereoselective synthesis, which creates a specific stereoisomer, or by resolving a racemic mixture.
Diastereoselective and Enantioselective Synthetic Routes
Enantioselective synthesis aims to directly produce one enantiomer in excess. A powerful method for this is the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469). acs.org This reaction uses a chiral ligand to direct the addition of an aryl group from a boronic acid to the dihydropyridine scaffold, establishing the stereocenter at the C3 position with high enantiomeric excess (ee). The resulting enantioenriched tetrahydropyridine can then be hydrogenated to the corresponding piperidine. acs.org This approach provides a direct entry to chiral 3-arylpiperidines, including precursors to clinically relevant molecules. acs.org
The table below summarizes the results for the rhodium-catalyzed synthesis of various 3-aryl-tetrahydropyridines, which are direct precursors to chiral 3-arylpiperidines.
| Arylboronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 81 | 96 |
| 4-Methylphenyl | 78 | 97 |
| 4-Methoxyphenyl | 80 | 97 |
| 4-Fluorophenyl | 72 | 97 |
| 3-Methoxyphenyl | 84 | 98 |
| 2-Fluorophenyl | 25 | 99 |
Data adapted from a study on Rh-catalyzed asymmetric synthesis. acs.org
Diastereoselective routes are also critical, particularly when a second stereocenter is present or introduced. For instance, the catalytic hydrogenation of a substituted pyridine often leads preferentially to the cis-diastereomer. nih.gov Conversely, diastereoselective lithiation followed by trapping with an electrophile has been explored as a method to access trans-piperidines, which may be less favored under other conditions. nih.govwhiterose.ac.uk
For compounds with multiple chiral centers, such as certain potent analgesics with a 3-methylpiperidine (B147322) core, the reaction of optically active 3-methyl-4-piperidinamines with chiral epoxides has been used to generate all possible stereoisomers, allowing for the determination of the absolute configuration of the most active isomers via X-ray analysis. nih.gov Chiral resolution is another essential tool, where a racemic mixture is separated into its individual enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent or through chromatographic techniques using a chiral stationary phase (CSP). google.comnih.gov High-performance liquid chromatography (HPLC) with cellulose-based chiral columns has proven effective for resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov
Chromatographic and Chemical Resolution Techniques for Chirality Control
The presence of a chiral center at the C-3 position of the piperidine ring necessitates effective methods for the separation of its enantiomers, as different stereoisomers can exhibit distinct pharmacological profiles. Both chromatographic and chemical resolution techniques are employed to achieve enantiomeric separation.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. csfarmacie.czwvu.edunih.gov For piperidine derivatives, polysaccharide-based CSPs, such as those commercialized under the Chiralcel® brand, have demonstrated excellent resolving capabilities. For instance, racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using Chiralcel OD and Chiralcel OJ columns, which are based on cellulose (B213188) derivatives. The choice of the mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) with an alcohol modifier such as isopropanol, is critical for achieving optimal separation. The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation. csfarmacie.cz
Chemical resolution via diastereomeric salt formation is a classical yet highly effective method for resolving racemic amines on a larger scale. mdpi.combhu.ac.in This technique involves reacting the racemic 3-methyl-3-phenylpiperidine with a single enantiomer of a chiral acid, often referred to as a resolving agent. Commonly used resolving agents include derivatives of tartaric acid, such as O,O'-dibenzoyl-D-tartaric acid or O,O'-di-p-toluoyl-D-tartaric acid. bhu.ac.inrsc.org The reaction results in the formation of a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for the separation of the diastereomers by fractional crystallization. Once separated, the desired enantiomer of the piperidine derivative can be liberated from its salt by treatment with a base. The success of this method relies on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomeric salts. researchgate.net
| Technique | Description | Typical Reagents/Conditions | Key Principle |
|---|---|---|---|
| Chiral HPLC | Chromatographic separation of enantiomers. | Chiral Stationary Phases (e.g., Chiralcel OD, Chiralcel OJ); Mobile Phase: Hexane/Isopropanol. | Differential interaction of enantiomers with the chiral stationary phase. |
| Chemical Resolution | Separation of enantiomers via formation of diastereomeric salts. | Chiral resolving agents (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid, (-)-O,O'-di-p-toluoyl-L-tartaric acid); Fractional crystallization. | Diastereomers have different physical properties (e.g., solubility), allowing for separation. |
Tailored Derivatization and Functionalization of 3-Methyl-3-phenylpiperidine
The functionalization of the 3-methyl-3-phenylpiperidine scaffold is essential for modulating its physicochemical properties and biological activity. Strategies targeting the piperidine nitrogen, the phenyl moiety, and other positions on the piperidine ring allow for the synthesis of a diverse library of derivatives.
The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation and N-acylation are fundamental transformations that introduce a wide range of substituents.
N-alkylation can be achieved through several methods. Direct alkylation with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base is a common approach. google.comcdnsciencepub.com For instance, N-methylation can be carried out using methyl iodide in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF), often with a base like sodium hydride to deprotonate the amine. google.com Another powerful method for N-alkylation is reductive amination. acs.orgnih.gov This reaction involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). acs.org This method is particularly useful for introducing more complex alkyl groups.
N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's conformation. This is typically achieved by reacting the piperidine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. nih.govresearchgate.net For example, N-acetylation can be readily performed using acetyl chloride or acetic anhydride. nih.govnih.gov
| Transformation | Reagent(s) | Typical Conditions | Product Functional Group |
|---|---|---|---|
| N-Methylation | Methyl iodide (CH₃I), Base (e.g., NaH) | Solvent (e.g., DMF), 10-25°C | N-Methylpiperidine |
| N-Benzylation | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Solvent (e.g., DMF) | N-Benzylpiperidine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Solvent (e.g., Dichloroethane) | N-Alkylpiperidine |
| N-Acetylation | Acetyl chloride or Acetic anhydride, Base (e.g., Triethylamine) | Solvent (e.g., Benzene, Dichloromethane) | N-Acetylpiperidine |
| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Triethylamine) | Solvent (e.g., Dichloromethane) | N-Acylpiperidine |
Introducing substituents onto the phenyl ring is a key strategy for fine-tuning the electronic and steric properties of the molecule, which can significantly impact receptor binding and other biological interactions. Electrophilic aromatic substitution reactions are commonly employed for this purpose. masterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the piperidine ring and any existing substituents.
Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS). chemrxiv.org The position of substitution (ortho, meta, or para) will depend on the reaction conditions and the nature of the N-protecting group on the piperidine, which can influence the steric hindrance around the phenyl ring. For N-protected 3-phenylpiperidine derivatives, bromination has been shown to occur at the para position. google.com
Nitration of the phenyl ring can be accomplished using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. nih.gov Similar to halogenation, the regioselectivity is directed by the substituents present on the aromatic ring. For 3-phenylpiperidine, nitration has been reported to yield the p-nitrophenyl derivative. google.com These substituted phenylpiperidines can then be further modified; for example, a nitro group can be reduced to an amino group, providing a handle for further functionalization.
| Reaction | Reagent(s) | Typical Product | Reference Reaction |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3-methyl-3-phenylpiperidine | Para-bromination of N-protected (S)-3-phenylpiperidine. google.com |
| Nitration | Nitric acid/Sulfuric acid | 3-Methyl-3-(4-nitrophenyl)piperidine | Para-nitration of (S)-3-phenylpiperidine. google.com |
Functionalization of the piperidine ring itself, at positions other than the nitrogen atom, offers another avenue for structural diversification. The C-4 position is a common target for modification.
One approach to introduce functionality at C-4 is to start from a precursor that already contains a handle at this position, such as a 4-piperidone (B1582916). For the 3-methyl-3-phenylpiperidine scaffold, this would involve the synthesis of a 3-methyl-3-phenyl-4-piperidone intermediate. The ketone at the C-4 position can then be subjected to a variety of transformations. For example, reduction of the ketone using a reducing agent like sodium borohydride (B1222165) would yield the corresponding 4-hydroxy-3-methyl-3-phenylpiperidine. This alcohol functionality can then be further derivatized.
Alternatively, the ketone can be converted to other functional groups. For instance, reductive amination of the 4-oxo-piperidine can introduce an amino group at the C-4 position. mdma.ch The synthesis of 3-methyl-4-(N-phenylamido)piperidines has been reported, highlighting the utility of the 4-piperidone intermediate for creating complex derivatives. nih.gov These examples demonstrate that the introduction of a ketone at the C-4 position serves as a versatile entry point for a range of C-4 substituted 3-methyl-3-phenylpiperidine analogs.
| Precursor | Reaction | Reagent(s) | Product |
|---|---|---|---|
| 3-Methyl-3-phenyl-4-piperidone | Reduction | Sodium borohydride (NaBH₄) | 4-Hydroxy-3-methyl-3-phenylpiperidine |
| 3-Methyl-3-phenyl-4-piperidone | Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | 4-Amino-3-methyl-3-phenylpiperidine derivative |
Structure Activity Relationship Sar Paradigms of 3 Methyl 3 Phenylpiperidine Derivatives
Stereochemical Determinants of Biological Activity: Conformational Preferences and Eutomer Identification
Stereochemistry plays a pivotal role in the biological activity of 3-Methyl-3-phenylpiperidine (B1620312) derivatives, as the three-dimensional arrangement of atoms dictates how the molecule interacts with its biological target. mdpi.com The presence of chiral centers in these molecules means that they can exist as different stereoisomers, which may exhibit significantly different pharmacological properties.
Eutomer identification, the process of identifying the stereoisomer with the highest biological activity, is a fundamental aspect of SAR studies. In a series of resolved 3-methyl-3-(m-hydroxyphenyl)piperidines, a striking difference in activity was observed between enantiomers. The (-) enantiomers were found to be pure agonists, while the (+) enantiomers exhibited both agonist and antagonist activity. nih.gov This highlights the critical importance of stereochemistry in determining the nature of the pharmacological response. Similarly, for N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), an extremely potent analgesic, significant differences in analgesic activity were observed among its eight possible stereoisomers. nih.gov The (3R,4S,2'S)-(+)-cis-1b isomer was found to be 13,100 times more potent than morphine, while its corresponding antipode was among the least potent. nih.gov
Pharmacophoric Mapping and Ligand-Receptor Interaction Hypotheses
Pharmacophore mapping is a crucial technique used to identify the essential structural features of a molecule that are responsible for its biological activity. researchgate.netresearchgate.netmdpi.com For 3-Methyl-3-phenylpiperidine derivatives, a general pharmacophore model often includes a basic nitrogen atom, an aromatic ring, and a hydrophobic group, all arranged in a specific three-dimensional orientation.
Ligand-receptor interaction hypotheses propose how these pharmacophoric features interact with the amino acid residues of the target receptor. For opioid receptors, common interactions include a salt bridge between the protonated amine of the ligand and a conserved aspartate residue (D3.32) in the receptor. nih.gov Additionally, the phenyl group often engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine (Y7.43) in the binding pocket. nih.govmdpi.com Water-mediated hydrogen bonds can also play a significant role in stabilizing the ligand-receptor complex. nih.gov
Molecular modeling and simulation studies have provided insights into these interactions at an atomic level. For instance, simulations of enantiomers at the μ-opioid receptor suggest that R- and S-enantiomers can adopt different binding poses, leading to distinct interactions with the receptor and consequently different biological activities. nih.gov The R-enantiomer, for example, may reorient its phenyl group to form a T-π interaction with a tyrosine residue on a different transmembrane helix (Y3.33), which can weaken the salt bridge with the aspartate residue. nih.gov
Modulatory Effects of Substituents on Receptor Affinity and Selectivity
The affinity and selectivity of 3-Methyl-3-phenylpiperidine derivatives for their target receptors can be finely tuned by modifying the substituents on the piperidine (B6355638) ring, the nitrogen atom, and the phenyl ring.
The configuration and position of the methyl group on the piperidine ring significantly influence the pharmacological profile of these compounds. nih.govacs.orgnih.gov In the case of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of both the 3- and 4-methyl substituents increases the potency as an opioid receptor antagonist compared to analogs lacking one or both of these groups. acs.org However, these methyl groups are not strictly required for pure opioid receptor antagonism. acs.org
The stereochemistry of the methyl group is also critical. For instance, in the potent analgesic ohmefentanyl, the 3R,4S configuration at the piperidine 3- and 4-positions is beneficial for analgesic potency. nih.gov Studies on 1-(1-phenyl-2-methylcyclohexyl)piperidines, which share structural similarities, have shown that the trans isomer is significantly more potent than the cis isomer. nih.gov
The substituent on the nitrogen atom of the piperidine ring has a profound impact on the potency and efficacy of the ligand. nih.govacs.orgnih.gov In a series of 3-methyl-3-(m-hydroxyphenyl)piperidines, varying the N-substituent was found to modulate the relative agonist and antagonist potency. nih.gov Interestingly, the N-phenethyl compound was the most potent antagonist in this series, a finding that differs from what is observed in fused-ring opiates. nih.gov
For trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent appears to primarily affect antagonist potency and opioid receptor selectivity, with all N-substituted analogs in one study being pure opioid receptor antagonists. acs.orgnih.gov Generally, N-phenylpropyl analogues were found to be more potent than their N-methyl counterparts. nih.gov
| Compound | N-Substituent | Enantiomer | Activity Profile |
|---|---|---|---|
| 1 | Methyl | (-) | Pure Agonist |
| 2 | Methyl | (+) | Agonist and Antagonist |
| 3 | Phenethyl | (-) | Pure Agonist |
| 4 | Phenethyl | (+) | Agonist and Antagonist (Most Potent Antagonist) |
Modifications to the phenyl ring can significantly alter receptor recognition and binding affinity. researchgate.net The position and nature of substituents on the phenyl ring are critical for interaction with the receptor binding pocket. For example, in a series of 4-phenylpiperidines, the position and physicochemical character of the aromatic substituent were found to be critical for their in vivo effects on the dopaminergic system. nih.gov
Structure-activity relationship studies have shown that the substituent pattern of the phenyl ring plays a pivotal role in the binding affinity and selectivity of these compounds for their target receptors. researchgate.net For instance, the introduction of a hydroxyl group at the meta-position of the phenyl ring is a common feature in many potent opioid receptor ligands, as it can form important hydrogen bonds with the receptor.
Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Series
Computational and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.govmdpi.com These methods use statistical and machine learning techniques to develop mathematical models that can predict the activity of new, unsynthesized compounds.
For 4-phenylpiperidine (B165713) derivatives, QSAR studies have been conducted to correlate various molecular descriptors with their analgesic activities. nih.gov These descriptors can be physicochemical (e.g., lipophilicity, electronic properties), topological, or 3D in nature. The resulting models can provide insights into the key structural features that govern activity and can be used to guide the design of more potent and selective analogs. nih.govnih.gov For example, a QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists identified four key molecular descriptors that correlated with their analgesic activities. nih.gov
Pharmacological Characterization of 3 Methyl 3 Phenylpiperidine Analogs
Opioid Receptor Binding and Functional Activity Profiling
A significant class of analogs based on the phenylpiperidine scaffold are the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. wustl.edu Research has established these compounds as a novel class of pure opioid receptor antagonists, where the antagonist properties are a consequence of the core structure rather than the specific N-substituent. acs.orgnih.gov The addition of a trans-3-methyl group to an opioid agonist scaffold, such as 1,4-dimethyl-4-(3-hydroxyphenyl)piperidine, confers a pure opioid antagonist profile to the resulting molecule. nih.gov Subsequent structure-activity relationship (SAR) studies have consistently shown that N-substituted analogs of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine are pure opioid receptor antagonists. acs.org The N-substituent primarily influences the antagonist potency and selectivity across the different opioid receptor subtypes. acs.org
Analogs of 3-methyl-3-phenylpiperidine (B1620312), specifically the N-substituted 4-(3-hydroxyphenyl)piperidines, consistently demonstrate antagonist activity at the μ-opioid receptor. acs.org These compounds function as pure antagonists, blocking the receptor without eliciting an agonist response. acs.org The potency of this antagonism is significantly influenced by the nature of the substituent on the piperidine (B6355638) nitrogen. For instance, analogs with an N-phenylpropyl group are generally more potent antagonists at the μ receptor than their N-methyl counterparts. acs.org The presence of both a 3-methyl and a 4-methyl substituent on the piperidine ring also tends to increase antagonist potency compared to analogs lacking one or both of these groups. acs.org For example, the N-phenylpropyl analog of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (an analog of compound 2b ) shows a Ke value of 0.88 nM at the μ receptor, indicating high antagonist potency. acs.org In contrast, the corresponding analog lacking the 3-methyl group (6b ) has a Ke of 2.11 nM, and the analog without either methyl group (7b ) has a Ke of 8.47 nM. acs.org
The majority of 3-methyl-4-(3-hydroxyphenyl)piperidine analogs also act as antagonists at the δ-opioid receptor. acs.org Similar to their activity at the μ receptor, N-phenylpropyl substituted compounds are more potent δ antagonists than the N-methyl versions. acs.org However, structural modifications, particularly the removal of the 3-methyl group, can introduce nuanced changes to the functional profile. A notable exception to the pure antagonist profile is seen in the compound 1,4-dimethyl-4-(3-hydroxyphenyl)piperidine (6a ), which lacks the 3-methyl group. acs.org This specific analog was found to be a weak partial agonist at the δ-opioid receptor, with an ED50 of 8300 nM and a maximal effect (Emax) of 64%, while simultaneously acting as an antagonist at μ and κ receptors. acs.org This finding highlights that while the broader class are antagonists, specific structural elements can subtly modulate their interaction with the δ receptor.
Consistent with their activity at other opioid receptors, 3-methyl-3-phenylpiperidine analogs are antagonists at the κ-opioid receptor. acs.org All N-substituted 4-(3-hydroxyphenyl)piperidines studied, including those with and without the 3- and 4-methyl groups, displayed antagonist properties at κ receptors. acs.org The antagonist potency at the κ receptor is also enhanced by N-phenylpropyl substitution over N-methyl substitution. acs.org The N-methyl analog lacking both methyl groups (7a ) was a weak κ antagonist with a Ke value of 2700 nM. acs.org This pharmacophore has been systematically developed to create potent and selective κ opioid receptor antagonists, such as JDTic, for potential therapeutic use in treating depression, anxiety, and substance abuse disorders. wustl.edu
| Compound | Substituents | N-Substituent | μ Ke (nM) | δ Ke (nM) | κ Ke (nM) | Reference |
|---|---|---|---|---|---|---|
| 2a | trans-3-Me, 4-Me | Methyl | 15.7 | 128 | 14.1 | acs.org |
| 2b analog | trans-3-Me, 4-Me | Phenylpropyl | 0.88 | 13.4 | 4.09 | acs.org |
| 5a | 3-Me | Methyl | 1140 | >10,000 | 1640 | acs.org |
| 5b | 3-Me | Phenylpropyl | 2.88 | 117 | 10.3 | acs.org |
| 6a | 4-Me | Methyl | 974 | Weak Agonist | 477 | acs.org |
| 6b | 4-Me | Phenylpropyl | 2.11 | 47.7 | 11.4 | acs.org |
| 7a | None | Methyl | Inactive | Inactive | 2700 | acs.org |
| 7b | None | Phenylpropyl | 8.47 | 34.3 | 36.8 | acs.org |
Glycine (B1666218) Transporter Type 1 (GlyT1) Inhibition Mechanisms
While the pharmacological profile of 3-methyl-3-phenylpiperidine analogs at opioid receptors is well-documented, their interaction with the Glycine Transporter Type 1 (GlyT1) is not established in the reviewed scientific literature. GlyT1 is a member of the Na+/Cl--dependent transporter family responsible for regulating the concentration of glycine in the synaptic cleft. medchemexpress.com By managing glycine levels, GlyT1 plays a crucial role in modulating neurotransmission, particularly at synapses involving the N-methyl-D-aspartate (NMDA) receptor, where glycine acts as an essential co-agonist. medchemexpress.com
Dopaminergic Receptor Interaction Studies (D1, D2 Subtypes)
Certain 3-phenylpiperidine (B1330008) derivatives have been investigated for their effects on the central dopaminergic system, showing activity as selective dopamine (B1211576) autoreceptor agonists. nih.gov The 3-(3-hydroxyphenyl)piperidine moiety, in particular, has been identified as a key structural feature for achieving high potency and selectivity at these receptors. nih.gov
Research into this class of compounds has largely focused on their interaction with the D2 subtype, which includes the autoreceptors that regulate dopamine synthesis and release. nih.gov Structure-activity relationship studies on meta-substituted (S)-phenylpiperidines have shown that molecular features influencing dopamine synthesis can be distinguished from those affecting dopamine release, suggesting complex interactions with D2-mediated signaling pathways. nih.gov The nature of the N-substituent on the piperidine ring also has a significant impact on the agonist properties of these compounds at the D2 autoreceptor. nih.gov Some phenylpiperidine derivatives, such as (-)-OSU6162, exhibit a profile of "dopamine stabilization"; these compounds may lack high in vitro binding affinity for the D2 receptor (e.g., Ki = 447 nM) but show significant D2 receptor occupancy in vivo and produce functional effects consistent with both inhibiting hyperdopaminergia and stimulating in states of hypodopaminergia. researchgate.net
While there is a body of research on the interaction of 3-phenylpiperidine analogs with D2 autoreceptors, specific data on their binding affinity and functional activity at the D1 receptor subtype is less prevalent in the reviewed literature. The focus has remained on the D2 receptor due to the observed autoreceptor-mediated effects on dopamine neurotransmission. nih.govnih.gov
Investigations of Other Relevant Biological Targets (e.g., Deubiquitinating Enzymes like USP5, Monoamine Oxidases)
While direct research on the interaction of 3-Methyl-3-phenylpiperidine hydrochloride with deubiquitinating enzymes and monoamine oxidases is not extensively documented in publicly available literature, the broader class of phenylpiperidine derivatives has been investigated for its activity at these targets. This section explores the relevant findings concerning these related compounds.
Deubiquitinating Enzymes (DUBs)
Deubiquitinating enzymes are crucial regulators of protein stability and function, making them attractive therapeutic targets. One such enzyme, Ubiquitin-Specific Protease 5 (USP5), has been implicated in various diseases, including cancer. biorxiv.orgbiorxiv.org USP5 contains a zinc-finger ubiquitin-binding domain (ZnF-UBD) which is a target for allosteric inhibition. biorxiv.org
In the development of allosteric inhibitors for USP5, the phenylpiperidine scaffold has been identified as a promising chemical starting point. A study exploring the structure-activity relationship of compounds targeting the ZnF-UBD of USP5 found that a phenylpiperidine moiety demonstrated improved affinity compared to other bicyclic ring systems. biorxiv.org Specifically, the research highlighted that substitutions on the piperidine ring were explored, including 2- and 3-methylpiperidine (B147322) derivatives. biorxiv.org Although this study does not provide specific data for 3-Methyl-3-phenylpiperidine hydrochloride, it establishes that the core structure is relevant to the development of USP5 inhibitors.
The investigation into various substitutions on the piperidine ring indicated a preference for a phenyl ring or an N-methyl-piperazine at that position for optimal binding to the USP5 ZnF-UBD. biorxiv.org This line of research provides a structural framework for how phenylpiperidine analogs could potentially interact with USP5, even though specific inhibitory data for 3-Methyl-3-phenylpiperidine hydrochloride is not available.
Monoamine Oxidases (MAOs)
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are well-established targets for the treatment of neurological disorders. nih.govresearchgate.net The inhibition of MAOs, particularly MAO-B, is a therapeutic strategy for Parkinson's disease. researchgate.netmdpi.com
The phenylpiperidine chemical class is a core structure in many biologically active compounds, including some that interact with monoamine systems. nih.govnih.gov While direct studies on 3-Methyl-3-phenylpiperidine hydrochloride as a monoamine oxidase inhibitor are not readily found, the broader family of piperidine-containing molecules has been investigated for this activity. For instance, various derivatives of piperine, which contains a piperidine ring, have been studied as potent monoamine oxidase inhibitors. nih.gov Additionally, research into pyridazinobenzylpiperidine derivatives has been conducted to evaluate their potential as selective MAO-B inhibitors. researchgate.net
These studies indicate the relevance of the piperidine and phenylpiperidine structures in the design of MAO inhibitors. However, without direct experimental data, the specific activity and selectivity of 3-Methyl-3-phenylpiperidine hydrochloride at MAO-A or MAO-B remain uncharacterized.
Advanced Analytical Methodologies for 3 Methyl 3 Phenylpiperidine Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the atomic composition and three-dimensional arrangement of 3-Methyl-3-phenylpiperidine (B1620312).
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of 3-Methyl-3-phenylpiperidine. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.
In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons are indicative of their chemical environment. For 3-Methyl-3-phenylpiperidine, the aromatic protons of the phenyl group typically appear in the downfield region (around 7.2-7.4 ppm). The protons on the piperidine (B6355638) ring resonate at higher field strengths. The methyl group at the C3 position would present as a singlet in the aliphatic region. The diastereotopic protons of the methylene (B1212753) groups in the piperidine ring often exhibit complex splitting patterns. The relative stereochemistry of substituents on piperidine rings can often be determined by analyzing the J values of the ring protons. nih.govwhiterose.ac.uk For instance, the magnitude of the coupling constants between adjacent protons can help differentiate between axial and equatorial orientations. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to confirm spatial proximities between protons, further solidifying stereochemical assignments. ipb.pt
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the phenyl carbons, the quaternary carbon at the 3-position, the methyl carbon, and the methylene carbons of the piperidine ring. The chemical shifts are sensitive to the electronic environment and substitution patterns.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-3-phenylpiperidine
| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
|---|---|---|
| Phenyl-H (ortho, meta, para) | ~7.2-7.4 | ~125-145 |
| Piperidine-H (C2, C4, C5, C6) | ~1.5-3.5 | ~25-55 |
| Methyl-H (C3-CH₃) | ~1.3 | ~20-30 |
| Quaternary Carbon (C3) | - | ~40-50 |
Note: The values presented are approximate and can vary based on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For 3-Methyl-3-phenylpiperidine hydrochloride, the free base has a molecular weight of 175.27 g/mol . alfa-chemistry.com
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom. researchgate.net For 3-Methyl-3-phenylpiperidine, characteristic fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of an ethyl radical from the ring or cleavage between C2-C3, resulting in the formation of stable iminium ions.
Loss of the methyl group: Cleavage of the C3-methyl bond would result in an ion at m/z 160.
Loss of the phenyl group: Cleavage of the C3-phenyl bond would lead to an ion at m/z 98.
Ring cleavage: The piperidine ring can undergo various ring-opening and fragmentation processes, leading to a complex pattern of smaller ions.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is particularly useful for analyzing the hydrochloride salt. The protonated molecule [M+H]⁺ (m/z 176) is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information. Similar to EI-MS, fragmentation would likely involve the piperidine ring and the substituents at the C3 position. wvu.eduojp.gov
Table 2: Potential Mass Spectrometry Fragments of 3-Methyl-3-phenylpiperidine
| m/z | Possible Fragment Structure / Loss |
|---|---|
| 175 | Molecular Ion [M]⁺ |
| 176 | Protonated Molecule [M+H]⁺ |
| 160 | [M - CH₃]⁺ |
| 98 | [M - C₆H₅]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
| 77 | Phenyl ion [C₆H₅]⁺ |
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating 3-Methyl-3-phenylpiperidine from impurities and for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent for the hydrochloride salt) and an organic solvent like acetonitrile (B52724) or methanol. unodc.org A UV detector can be used for quantification, as the phenyl group provides a chromophore.
Since 3-Methyl-3-phenylpiperidine possesses a chiral center at the C3 position, it exists as a pair of enantiomers ((R)- and (S)-isomers). The separation of these enantiomers is crucial and can be achieved using chiral HPLC. This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govwvu.edu Cellulose-based CSPs, for example, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov The choice of mobile phase is critical for achieving good resolution. google.comrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for both purity analysis and isomer separation. rsc.org For GC analysis, the hydrochloride salt is typically converted to the more volatile free base. The sample is separated on a capillary column, and the components are detected by a mass spectrometer, which provides both identification and quantification. Chiral GC columns, which contain a chiral selector as the stationary phase, can be used to separate the enantiomers of 3-Methyl-3-phenylpiperidine. gcms.cz
Application of Multivariate Statistical Analysis in Chemical Profiling
Multivariate statistical analysis, or chemometrics, can be applied to complex datasets generated from analytical techniques like GC-MS to extract meaningful information for chemical profiling. nih.govnih.gov In the context of 3-Methyl-3-phenylpiperidine, this approach can be used to establish links between different batches or sources of the compound.
The chemical profile of a sample consists of the main compound as well as minor impurities, by-products, and starting materials. These compounds act as chemical attribution signatures (CAS). nih.govacs.org By analyzing a large number of samples with GC-MS, a data matrix can be constructed where the rows represent the samples and the columns represent the peak areas of identified compounds.
Techniques like Principal Component Analysis (PCA) can then be used to visualize any clustering or patterns in the data, potentially differentiating samples based on their synthetic origin. eurachem.org More advanced methods like Partial Least Squares Discriminant Analysis (PLS-DA) can be used to build a statistical model capable of classifying unknown samples based on their chemical profile. nih.govacs.org This approach has been successfully applied to the forensic profiling of illicit drugs like fentanyl and heroin, demonstrating its power in linking samples and identifying manufacturing methods. nih.govnih.gov
Future Directions and Translational Perspectives in 3 Methyl 3 Phenylpiperidine Research
Innovation in Green Chemistry Approaches for Synthesis
The synthesis of piperidine (B6355638) derivatives, including 3-methyl-3-phenylpiperidine (B1620312), is an area of active research, with a growing emphasis on environmentally friendly methods. nih.govacgpubs.org Traditional synthetic routes often involve hazardous reagents, expensive metal catalysts, and significant solvent waste, prompting the shift towards greener alternatives. researchgate.netunife.it Innovations in this domain focus on improving efficiency and reducing the environmental impact of chemical processes.
Key green chemistry strategies applicable to piperidine synthesis include:
Catalyst-Free Reactions: Development of synthetic protocols that proceed without a catalyst, often utilizing microwave or ultrasound assistance to drive reactions. acgpubs.orgmdpi.com
Water as a Solvent: Utilizing water as a reaction medium, which is an environmentally benign choice, can catalyze reactions through hydrogen bonding. ajchem-a.com
Multi-Component Reactions: Designing one-pot reactions where multiple components react to form the desired product, reducing the number of steps and minimizing waste. nih.gov
Hydrogenation Cascades: Employing cascade reactions, such as hydrogenation, which can be more atom-economical and efficient. nih.govmdpi.com
For instance, a catalyst-free and environmentally benign method has been developed for the efficient preparation of certain piperidine derivatives using a one-step three-component condensation in water under reflux conditions. ajchem-a.com Another approach involves the use of a multifunctional surface single-atom alloy catalyst for the one-pot conversion of biomass-derived furfural to piperidine under mild conditions. nih.gov These methodologies highlight a trend towards more sustainable synthetic practices that could be adapted for the production of 3-methyl-3-phenylpiperidine and its analogs.
| Green Chemistry Approach | Description | Potential Benefits for 3-Methyl-3-phenylpiperidine Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions, often leading to higher yields and shorter reaction times. mdpi.com | Increased efficiency and reduced energy consumption. |
| Sonochemistry | Employs ultrasound to initiate and enhance chemical reactions. mdpi.com | Enables efficient synthesis in aqueous media, minimizing organic solvent use. mdpi.com |
| Phase-Transfer Catalysis | Facilitates the reaction between reactants in different phases, often improving reaction rates and yields. mdpi.com | Can enhance sustainability by allowing the use of greener solvent systems. mdpi.com |
De novo Design of Highly Selective and Potent Ligands
De novo drug design involves the creation of novel molecular structures with desired pharmacological properties. The 3-methyl-3-phenylpiperidine scaffold serves as a valuable starting point for designing new ligands with high potency and selectivity for specific biological targets. The process typically involves computational methods to generate and evaluate new molecular entities. nih.gov
The design of novel ligands based on the 3-methyl-3-phenylpiperidine core can be guided by several principles:
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect biological activity is crucial for rational drug design. nih.gov For example, the introduction of a methyl group at the 3-position of the piperidine ring has been shown to enhance analgesic potency in some fentanyl analogs. nih.gov
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
Recent research on 3-phenylpiperidine (B1330008) derivatives has led to the discovery of potent inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, which is a potential strategy for treating colorectal cancer. nih.gov These efforts demonstrate the potential for designing novel therapeutic agents by modifying the 3-phenylpiperidine scaffold.
| Design Strategy | Description | Application in 3-Methyl-3-phenylpiperidine Ligand Design |
|---|---|---|
| Scaffold Hopping | Replacing the core scaffold of a molecule with a different one while maintaining similar biological activity. | Could lead to the discovery of novel chemical classes with improved properties. |
| Fragment-Based Drug Discovery | Building a potent ligand by linking together small molecular fragments that bind to adjacent regions of a biological target. | Can be used to explore the chemical space around the 3-methyl-3-phenylpiperidine core. |
Integration of Advanced Computational Chemistry and Artificial Intelligence in Drug Discovery
Computational chemistry and artificial intelligence (AI) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These technologies can be applied to the study of 3-methyl-3-phenylpiperidine and its derivatives to predict their properties, understand their interactions with biological targets, and design novel compounds with improved therapeutic profiles. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. openmedicinalchemistryjournal.com Molecular docking studies have been used to understand the interactions of piperidine-based compounds with their targets. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time, helping to understand the conformational changes that occur upon ligand binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new compounds. nih.gov
Generative AI Models: These AI models can generate novel molecular structures with desired properties, offering a powerful tool for de novo drug design. nih.govyoutube.com
For example, the DeepScaffold model combines convolutional neural networks (CNN) and 2D molecular structure graphs to facilitate scaffold-based de novo drug design. nih.gov Such approaches can be used to generate novel molecules based on the 3-methyl-3-phenylpiperidine scaffold with optimized properties for specific therapeutic targets.
Exploration of Novel Biological Targets and Therapeutic Applications for Piperidine Scaffolds
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. nih.govresearchgate.netresearchgate.net These include treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. encyclopedia.pub The versatility of the piperidine ring allows for the creation of diverse libraries of compounds that can be screened against a variety of biological targets. researchgate.net
The exploration of novel therapeutic applications for piperidine scaffolds, including 3-methyl-3-phenylpiperidine, is an active area of research. This involves:
High-Throughput Screening: Screening large libraries of piperidine-containing compounds against a wide range of biological targets to identify new activities.
Target-Based Drug Discovery: Designing ligands for specific biological targets that are implicated in disease processes. For instance, piperidine derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease. encyclopedia.pub
Drug Repurposing: Investigating existing drugs containing a piperidine scaffold for new therapeutic uses.
The piperazine (B1678402) scaffold, which is structurally related to piperidine, is also considered a privileged scaffold in drug design and has been explored for a variety of therapeutic applications, including as nicotinic receptor modulators and for combating bacterial multidrug resistance. nih.gov The continued exploration of the chemical space around the piperidine scaffold is likely to lead to the discovery of new therapeutic agents for a variety of diseases.
Q & A
Q. What are the recommended safety protocols for handling 3-Methyl-3-phenylpiperidine hydrochloride in laboratory settings?
- Methodological Answer : Handling requires strict adherence to hazard mitigation practices. Key measures include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or dust .
- Storage : Store at 2–8°C in a dry, sealed container away from incompatible materials (e.g., strong oxidizers) .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
Q. What synthetic routes are commonly employed for the preparation of 3-Methyl-3-phenylpiperidine hydrochloride?
- Methodological Answer : A typical lab-scale synthesis involves:
- Step 1 : Condensation of 3-methylphenol with piperidine derivatives under basic conditions to form the piperidine ring .
- Step 2 : Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol, followed by recrystallization in ethyl acetate for purification .
- Key Parameters : Maintain reaction temperatures below 40°C during salt formation to prevent decomposition .
Q. What analytical techniques are essential for initial characterization of 3-Methyl-3-phenylpiperidine hydrochloride?
- Methodological Answer :
- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with a C18 column (UV detection at 254 nm) .
- Structural Confirmation : -NMR (DMSO-d6, 400 MHz) to verify methyl and phenyl group integration; IR spectroscopy for amine and hydrochloride functional groups .
- Melting Point : Determine using a capillary tube apparatus (expected range: 190–195°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of 3-Methyl-3-phenylpiperidine hydrochloride?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Test palladium or nickel catalysts for cyclization efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .
- Example Data :
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | Ethanol | 78 | 95 |
| NiCl₂ | DMF | 85 | 97 |
Q. What analytical techniques are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Address discrepancies using:
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., distinguishing piperidine ring protons from aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 224.1184 for C₁₂H₁₈ClN) .
- X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structure .
Q. How should researchers design experiments to assess the biological activity of 3-Methyl-3-phenylpiperidine hydrochloride derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for receptor binding (e.g., opioid or σ receptors) using radioligand displacement assays .
- Dose-Response Studies : Use IC₅₀/EC₅₀ calculations to evaluate potency (e.g., μ-opioid receptor inhibition) .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
